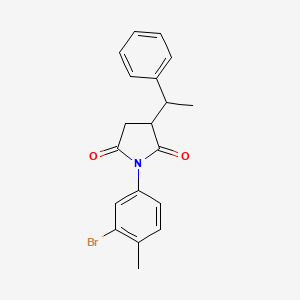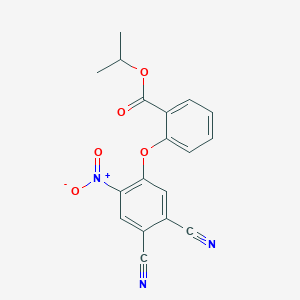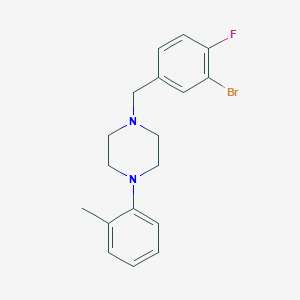
1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione, also known as 3-Br-4-Me-PPP, is a chemical compound that belongs to the family of pyrrolidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP involves its binding to the dopamine D3 receptor. This binding results in the modulation of dopaminergic neurotransmission, which is involved in several physiological processes, including reward, motivation, and movement control.
Biochemical and Physiological Effects
Studies have shown that 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has several biochemical and physiological effects. It has been reported to increase the release of dopamine in the striatum, which is involved in reward and reinforcement. Additionally, 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has been shown to decrease drug-seeking behavior in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This allows for the specific targeting of this receptor in both in vitro and in vivo studies. However, one of the limitations of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Orientations Futures
There are several future directions for the study of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP. One potential direction is the development of new therapeutic agents based on the structure of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP for the treatment of drug addiction and other neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP and its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.
Conclusion
In conclusion, 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP is a promising compound with potential therapeutic applications. Its high affinity and selectivity for the dopamine D3 receptor make it a potential candidate for the treatment of drug addiction and other neurological disorders. Further studies are needed to fully understand the biochemical and physiological effects of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP and its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.
Méthodes De Synthèse
The synthesis of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP involves the reaction of 3-bromo-4-methylbenzaldehyde with 1-phenylethylamine, followed by cyclization with maleic anhydride. This method has been reported to yield high purity and high yield of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP.
Applications De Recherche Scientifique
1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has been extensively studied for its potential therapeutic applications. It has been reported to have high affinity and selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other neurological disorders. Additionally, 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has been studied for its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.
Propriétés
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-12-8-9-15(10-17(12)20)21-18(22)11-16(19(21)23)13(2)14-6-4-3-5-7-14/h3-10,13,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGJDLGXCVLHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)

![N-{1-[1-(2-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6059728.png)
![7-(4-isopropylbenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6059732.png)
![3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6059737.png)
![6-hydroxy-5-(4-methoxybenzyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6059742.png)
![ethyl 4-(cyclopropylmethyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6059745.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methoxymethyl)-1-pyrrolidinyl]pyridine](/img/structure/B6059752.png)
![N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide](/img/structure/B6059758.png)
![2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6059760.png)


![5-(3-chloro-4,5-dimethoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6059782.png)